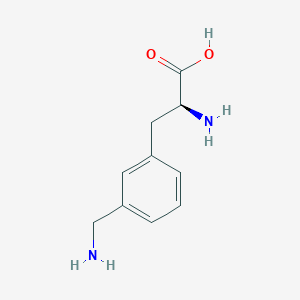
3-chloro-N'-(2-chloroacetyl)benzohydrazide
Descripción general
Descripción
3-Chloro-N'-(2-chloroacetyl)benzohydrazide is an organic compound with the molecular formula C8H6Cl3N3O. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. This compound has a wide variety of applications in scientific research, including its use as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent dye.
Aplicaciones Científicas De Investigación
Anticancer Research
This compound has been shown to induce cell proliferation arrest in several human cancer cell lines, including lung, colon, pancreas, and breast cancer at micromolar levels. It exerts a dual anticancer action by impairing iron metabolism and modulating chromatin structure and function .
Chromatin Structure Studies
Due to its ability to modulate chromatin structure, it may be used in research focusing on the understanding of chromatin dynamics and its implications in gene regulation and expression .
Iron Metabolism
It can be used to study iron metabolism in cells, given its strong impact on this essential biological process .
Mecanismo De Acción
Target of Action
The primary target of 3-chloro-N’-(2-chloroacetyl)benzohydrazide is Lysine-specific histone demethylase 1A (LSD1) . LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and dimethylated lysine 4 of histone H3 (H3K4me1 and H3K4me2) and plays a key role in the suppression of gene expression .
Mode of Action
3-chloro-N’-(2-chloroacetyl)benzohydrazide interacts with LSD1, inhibiting its activity . This inhibition disrupts the normal demethylation process, leading to changes in the methylation status of histones, particularly H3K4. As a result, the expression of certain genes is altered .
Biochemical Pathways
The compound affects the histone methylation pathways . By inhibiting LSD1, it prevents the demethylation of H3K4me1 and H3K4me2. This alteration in histone methylation status can affect the transcription of various genes, leading to downstream effects on cellular processes .
Result of Action
The inhibition of LSD1 by 3-chloro-N’-(2-chloroacetyl)benzohydrazide leads to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, it has been shown to induce cell proliferation arrest in several human cancer cell lines, including lung, colon, pancreas, and breast cancer .
Propiedades
IUPAC Name |
3-chloro-N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-2-1-3-7(11)4-6/h1-4H,5H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRQSTVGQGTHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366572 | |
| Record name | 3-Chloro-N'-(chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(2-chloroacetyl)benzohydrazide | |
CAS RN |
63002-49-3 | |
| Record name | 3-Chloro-N'-(chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)






![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)
